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Compound of Interest

Compound Name: 2-Amino-5-fluoronicotinonitrile

Cat. No.: B1286859

' Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluoronicotinonitrile is a substituted pyridine derivative of interest in medicinal

chemistry and drug discovery due to its potential as a scaffold for synthesizing novel

therapeutic agents. The presence of an amino group, a nitrile functionality, and a fluorine atom

on the pyridine ring offers multiple points for chemical modification, making it a versatile

building block. This technical guide provides a comprehensive overview of the structural

elucidation and characterization of this compound, detailing the analytical techniques and

experimental protocols required for its unambiguous identification and quality control.

Molecular Structure and Properties

Property Value
Chemical Formula CeHaFNs
Molecular Weight 137.12 g/mol
CAS Number 801303-22-0
Physical Form Solid
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Structural Elucidation Workflow

The structural confirmation of 2-Amino-5-fluoronicotinonitrile relies on a combination of
spectroscopic and analytical techniques. The logical workflow for its characterization is outlined
below.

Workflow for Structural Elucidation

Synthesis of 2-Amino-5-fluoronicotinonitrile

Purification (e.g., Recrystallization, Chromatography)

/ \“\‘CQnditional

Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR) Infrared (IR) Spectroscopy
Determine Molecular Weight H, 13C, °F NMR for Structural Connectivity Identify Functional Groups

N\

Comprehensive Data Analysis and
Structural Confirmation

Single Crystal X-ray Diffraction
(If suitable crystals are obtained)
Definitive 3D Structure

Click to download full resolution via product page

Caption: Logical workflow for the synthesis, purification, and structural characterization of 2-
Amino-5-fluoronicotinonitrile.

Spectroscopic Characterization

Due to the limited availability of specific experimental data for 2-Amino-5-fluoronicotinonitrile
in the public domain, the following sections outline the expected spectroscopic characteristics
based on the analysis of analogous compounds and general principles of spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic
molecules in solution. For 2-Amino-5-fluoronicotinonitrile, a combination of *H, 13C, and °F
NMR experiments would be required.

Expected *H NMR Data (in CDCls, 400 MHz)

Chemical Shift (8) /

Multiplicity Integration Assignment
ppm
~8.2 d 1H H-6
~7.5 dd 1H H-4
~5.0 brs 2H -NH2

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, and 'br s' a broad singlet. The chemical
shifts are estimations and may vary depending on the solvent and experimental conditions.

Expected 3C NMR Data (in CDClIs, 100 MHz)

Chemical Shift (8) / ppm Assignment
~160 (d) C-5 (1JC-F)
~158 C-2

~145 (d) C-6 (3JC-F)
~120 (d) C-4 (2JC-F)
~117 -CN

~95 C-3

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling. Other
carbons may also show smaller couplings to fluorine.

Expected °F NMR Data (in CDClIs)
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A single resonance is expected for the fluorine atom on the pyridine ring. The chemical shift will
be dependent on the reference standard used but is anticipated to be in the typical range for an
aryl fluoride.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

N-H stretching (asymmetric

3450 - 3300 Medium-Strong _

and symmetric)
2230 - 2210 Strong C=N stretching
1640 - 1600 Medium N-H bending

) C=C and C=N stretching

1600 - 1450 Medium-Strong o

(aromatic ring)
1250 - 1150 Strong C-F stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound.

Expected Mass Spectrometry Data

m/z Interpretation
137 [M]*" (Molecular ion)
110 [M - HCN]*+

Note: The fragmentation pattern can provide valuable structural information. High-resolution
mass spectrometry (HRMS) would be used to confirm the elemental composition.
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Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The

following are generalized procedures for the key analytical techniques.

Synthesis and Purification

A potential synthetic route to 2-Amino-5-fluoronicotinonitrile could involve the amination of a

corresponding 2-chloro or 2-bromo-5-fluoronicotinonitrile precursor. Synthesis of the related

compound 2-amino-5-fluoropyridine has been reported via a multi-step process starting from 2-

aminopyridine.[4][5]

General Purification Protocol:

The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol,
ethyl acetate).

The solution is allowed to cool slowly to room temperature, followed by further cooling in an
ice bath to induce crystallization.

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold
solvent, and dried under vacuum.

The purity of the compound is assessed by Thin Layer Chromatography (TLC) and melting
point determination.

NMR Spectroscopy Protocol

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6
mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal reference (6 0.00 ppm).

Data Acquisition: *H, 13C, and °F NMR spectra are acquired on a 400 MHz or higher field
NMR spectrometer. Standard pulse programs are used for each nucleus. For 13C NMR,
proton-decoupled spectra are typically obtained.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to TMS.
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IR Spectroscopy Protocol

Sample Preparation: A small amount of the solid sample is mixed with dry potassium
bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance
(ATR)-IR, the solid sample is placed directly on the ATR crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer, typically in the range of 4000-400 cm~1. A background spectrum of the empty
sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to
identify the functional groups present.

Mass Spectrometry Protocol

o Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Data Acquisition: The sample is introduced into the mass spectrometer via a suitable
ionization source (e.g., Electrospray lonization - ESI, or Electron Impact - El). The mass
spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any
fragment ions.

Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The
fragmentation pattern is analyzed to gain further structural information.

X-ray Crystallography

Should single crystals of sufficient quality be obtained, single-crystal X-ray diffraction would

provide the most definitive structural information, including bond lengths, bond angles, and the

three-dimensional packing of the molecules in the crystal lattice.

Crystallography Workflow

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1286859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

X-ray Crystallography Workflow

Crystal Growth

l

Selection of a Suitable Single Crystal

l

X-ray Diffraction Data Collection

l

Structure Solution (e.g., Direct Methods)

l

Structure Refinement

Structural Validation and Analysis

Click to download full resolution via product page

Caption: Key steps involved in the determination of a molecular structure by single-crystal X-

ray diffraction.

Conclusion

The structural elucidation and characterization of 2-Amino-5-fluoronicotinonitrile require a
multi-technique analytical approach. While specific experimental data is not widely published,
this guide provides the foundational knowledge and expected analytical outcomes based on
the known structure and data from analogous compounds. The detailed protocols and
workflows presented herein serve as a valuable resource for researchers involved in the
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synthesis, characterization, and application of this and related heterocyclic compounds in the
field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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